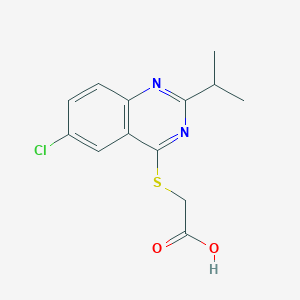
2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline ring substituted with a chloro group at the 6th position, an isopropyl group at the 2nd position, and a thioacetic acid moiety at the 4th position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid typically involves the following steps:
-
Formation of the Quinazoline Core: : The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents. For example, anthranilic acid can be reacted with acetic anhydride to form benzoxazinone, which is then treated with ammonia to yield the quinazoline core .
-
Introduction of Substituents: : The chloro and isopropyl groups can be introduced through electrophilic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while the isopropyl group can be introduced using isopropyl bromide in the presence of a base .
-
Thioacetic Acid Moiety Addition: This can be achieved through the reaction of the quinazoline derivative with thioacetic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid can undergo various chemical reactions, including:
-
Oxidation: : The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .
-
Reduction: : The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride .
-
Substitution: : The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or thio-substituted quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid has several scientific research applications:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions .
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
-
Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases .
-
Industry: : It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolinones: Derivatives of quinazolinone, such as 4(3H)-quinazolinone, are known for their medicinal properties.
Uniqueness
2-((6-Chloro-2-isopropylquinazolin-4-yl)thio)acetic acid is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its combination of a chloro group, isopropyl group, and thioacetic acid moiety makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H13ClN2O2S |
|---|---|
Molekulargewicht |
296.77 g/mol |
IUPAC-Name |
2-(6-chloro-2-propan-2-ylquinazolin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C13H13ClN2O2S/c1-7(2)12-15-10-4-3-8(14)5-9(10)13(16-12)19-6-11(17)18/h3-5,7H,6H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
LJDFDHDKNIFLOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate](/img/structure/B13490887.png)



![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)

![7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one](/img/structure/B13490909.png)
![2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13490910.png)

